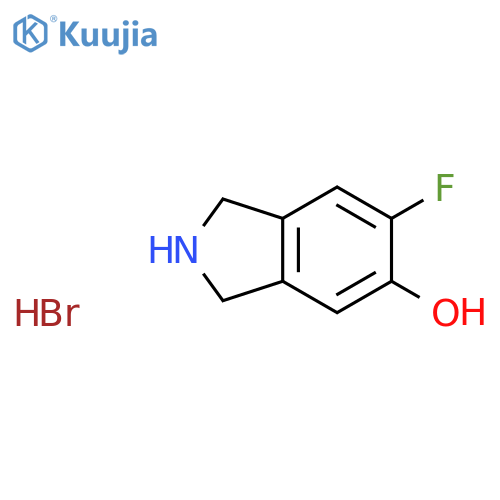Cas no 1447607-11-5 (6-Fluoroisoindolin-5-ol hydrobromide)

1447607-11-5 structure
商品名:6-Fluoroisoindolin-5-ol hydrobromide
6-Fluoroisoindolin-5-ol hydrobromide 化学的及び物理的性質
名前と識別子
-
- 6-Fluoroisoindolin-5-olhydrobromide
- SB65454
- 6-Fluoroisoindolin-5-ol hydrobromide
- 1447607-11-5
- 6-FLUOROISOINDOLIN-5-OL HBR
-
- インチ: 1S/C8H8FNO.BrH/c9-7-1-5-3-10-4-6(5)2-8(7)11;/h1-2,10-11H,3-4H2;1H
- InChIKey: FACYVPCMMKUHQA-UHFFFAOYSA-N
- ほほえんだ: Br.FC1C(=CC2CNCC=2C=1)O
計算された属性
- せいみつぶんしりょう: 232.98515g/mol
- どういたいしつりょう: 232.98515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
6-Fluoroisoindolin-5-ol hydrobromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM246980-1g |
6-Fluoroisoindolin-5-ol hydrobromide |
1447607-11-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM246980-1g |
6-Fluoroisoindolin-5-ol hydrobromide |
1447607-11-5 | 95%+ | 1g |
$912 | 2021-08-04 |
6-Fluoroisoindolin-5-ol hydrobromide 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1447607-11-5 (6-Fluoroisoindolin-5-ol hydrobromide) 関連製品
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
